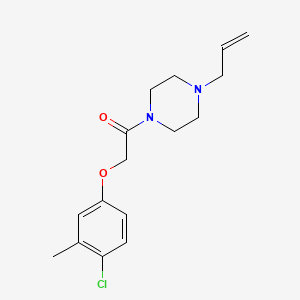
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a phenoxy group substituted with a chlorine and methyl group. Compounds with such structures are often explored for their potential pharmacological activities and applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution with Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions using allyl halides.
Phenoxy Group Introduction: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an appropriate alkylating agent.
Chlorination and Methylation: The phenoxy group can be further functionalized by introducing chlorine and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group might yield epoxides, while substitution of the chlorine atom could yield a variety of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE may have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating neurotransmitter activity. The phenoxy group might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE: Similar structure but lacks the methyl group.
1-(4-ALLYLPIPERAZINO)-2-(4-METHYLPHENOXY)-1-ETHANONE: Similar structure but lacks the chlorine atom.
1-(4-PIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE: Similar structure but lacks the allyl group.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE is unique due to the combination of the allyl group on the piperazine ring and the chloromethyl substitution on the phenoxy group. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-6-18-7-9-19(10-8-18)16(20)12-21-14-4-5-15(17)13(2)11-14/h3-5,11H,1,6-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJBLAIVQQOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5408007.png)
![2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5408013.png)
![methyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5408021.png)
![N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5408027.png)
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408031.png)
![(3aR,6aS)-5-ethyl-6-oxo-2-[2-(1,2,4-triazol-1-yl)acetyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5408039.png)
![1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408042.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate](/img/structure/B5408077.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5408082.png)
![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-3-methylpiperidine;oxalic acid](/img/structure/B5408088.png)
